2,2'-Dithienylmethane
Overview
Description
2,2'-Dithienylmethane is a useful research compound. Its molecular formula is C9H8S2 and its molecular weight is 180.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Di(thiophen-2-yl)methane, also known as 2,2’-Dithienylmethane or 2-(thiophen-2-ylmethyl)thiophene, is a complex organic compound. Thiophene derivatives have been reported to interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes . The specific interactions depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Thiophene derivatives are known to influence various biochemical pathways, depending on their specific structures and targets . For example, some thiophene derivatives have been reported to inhibit enzymes involved in inflammatory responses .
Result of Action
Thiophene derivatives are known to have various biological effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Analysis
Biochemical Properties
Di(thiophen-2-yl)methane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer activities . Di(thiophen-2-yl)methane may interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the binding of the thiophene ring to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
Di(thiophen-2-yl)methane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types, such as cancer cells and immune cells. For example, thiophene derivatives can modulate the activity of signaling molecules like kinases and transcription factors, leading to changes in gene expression and cellular responses . Di(thiophen-2-yl)methane may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of Di(thiophen-2-yl)methane involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, thiophene derivatives have been shown to inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation . Additionally, Di(thiophen-2-yl)methane may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di(thiophen-2-yl)methane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to the formation of reactive intermediates . These intermediates can have different biological activities compared to the parent compound. Long-term exposure to Di(thiophen-2-yl)methane in in vitro or in vivo studies may result in cumulative effects on cellular processes and functions .
Dosage Effects in Animal Models
The effects of Di(thiophen-2-yl)methane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Di(thiophen-2-yl)methane is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a key role in the oxidation and detoxification of xenobiotics and endogenous compounds. The metabolism of Di(thiophen-2-yl)methane can lead to the formation of metabolites with different biological activities. The compound may also affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of Di(thiophen-2-yl)methane within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
Di(thiophen-2-yl)methane’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the nucleus, cytoplasm, or other organelles, where it exerts its biological effects. The subcellular localization can influence the compound’s activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions .
Properties
IUPAC Name |
2-(thiophen-2-ylmethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSRHKOFXIACDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195844 | |
Record name | 2,2'-Dithienylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4341-34-8 | |
Record name | 2,2'-Dithienylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004341348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dithienylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Dithienylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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